molecular formula C19H23NO2 B5844755 N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide

N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide

Cat. No. B5844755
M. Wt: 297.4 g/mol
InChI Key: RYOURNVSQWTSPB-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide, also known as BIIB074, is a chemical compound that has been extensively studied for its potential use in treating chronic pain. This compound belongs to the class of drugs known as sodium channel blockers, which work by inhibiting the activity of specific ion channels in nerve cells. In recent years, there has been growing interest in the potential therapeutic applications of BIIB074 due to its unique mechanism of action and promising preclinical results.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide involves the selective inhibition of Nav1.7 channels in nerve cells. Nav1.7 channels are primarily expressed in sensory neurons and are involved in the transmission of pain signals from the periphery to the central nervous system. By blocking the activity of Nav1.7 channels, N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide reduces the transmission of pain signals and may provide relief from chronic pain.
Biochemical and Physiological Effects:
N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its selective inhibition of Nav1.7 channels, N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide has been shown to have minimal effects on other sodium channels and does not affect the activity of other ion channels or neurotransmitter receptors. This selectivity is important for minimizing side effects and improving the safety profile of the drug. N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide has also been shown to have a long half-life and good oral bioavailability, making it suitable for use in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide for lab experiments is its high selectivity for Nav1.7 channels, which allows for precise targeting of these channels without affecting other ion channels or receptors. This selectivity also reduces the risk of off-target effects and improves the safety profile of the drug. However, one limitation of N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide for lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide. One area of focus is the development of more potent and selective Nav1.7 inhibitors that can provide even greater pain relief with fewer side effects. Another area of interest is the development of combination therapies that target multiple pain pathways, such as combining N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide with other drugs that target different ion channels or receptors. Additionally, there is ongoing research on the role of Nav1.7 channels in other neurological disorders, such as epilepsy and migraine, which may provide new avenues for therapeutic intervention.

Synthesis Methods

The synthesis of N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide involves several steps, starting with the reaction of benzylamine with 4-isopropylphenol to form the corresponding benzyl ether. This intermediate is then reacted with N-methylacetamide in the presence of a base to yield the final product. The synthesis of N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide has been optimized to produce high yields and purity, making it suitable for use in preclinical studies.

Scientific Research Applications

N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide has been extensively studied for its potential use in treating chronic pain, particularly neuropathic pain. Neuropathic pain is a type of chronic pain that arises from damage or dysfunction of the nervous system and is often difficult to treat with conventional pain medications. N-benzyl-2-(4-isopropylphenoxy)-N-methylacetamide has been shown to selectively block the activity of a specific subtype of sodium channel known as Nav1.7, which is believed to play a key role in the generation and maintenance of neuropathic pain.

properties

IUPAC Name

N-benzyl-N-methyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(2)17-9-11-18(12-10-17)22-14-19(21)20(3)13-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOURNVSQWTSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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